molecular formula C10H11IN2O B8708840 N-(4-iodo-5-methylpyridin-2-yl)cyclopropanecarboxamide

N-(4-iodo-5-methylpyridin-2-yl)cyclopropanecarboxamide

Cat. No. B8708840
M. Wt: 302.11 g/mol
InChI Key: JVJPZDXQLQOSTP-UHFFFAOYSA-N
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Patent
US08859768B2

Procedure details

To a solution of N-(2,4-dimethoxybenzyl)-N-(4-iodo-5-methylpyridin-2-yl)cyclopropanecarboxamide (1.8 g, 3.95 mmol) in DCM (23 mL) was added TFA. The reaction mixture was allowed to stir at rt overnight and then concentrated. The residue was diluted with DCM and aqueous saturated NaHCO3 and the mixture was extracted with DCM. The organic solutions were combined, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to give N-(4-iodo-5-methylpyridin-2-yl)cyclopropanecarboxamide (1.0 g, 75%).
Name
N-(2,4-dimethoxybenzyl)-N-(4-iodo-5-methylpyridin-2-yl)cyclopropanecarboxamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]([C:12]1[CH:17]=[C:16]([I:18])[C:15]([CH3:19])=[CH:14][N:13]=1)[C:7]([CH:9]1[CH2:11][CH2:10]1)=[O:8].C(O)(C(F)(F)F)=O>C(Cl)Cl>[I:18][C:16]1[C:15]([CH3:19])=[CH:14][N:13]=[C:12]([NH:6][C:7]([CH:9]2[CH2:11][CH2:10]2)=[O:8])[CH:17]=1

Inputs

Step One
Name
N-(2,4-dimethoxybenzyl)-N-(4-iodo-5-methylpyridin-2-yl)cyclopropanecarboxamide
Quantity
1.8 g
Type
reactant
Smiles
COC1=C(CN(C(=O)C2CC2)C2=NC=C(C(=C2)I)C)C=CC(=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
23 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue was diluted with DCM and aqueous saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC(=NC=C1C)NC(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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